Methyl 1-(4-bromobenzyl)-1H-pyrazole-4-carboxylate
Description
Properties
IUPAC Name |
methyl 1-[(4-bromophenyl)methyl]pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-17-12(16)10-6-14-15(8-10)7-9-2-4-11(13)5-3-9/h2-6,8H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDFNJCSOSEOTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=C1)CC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Base Selection
Deprotonation of the pyrazole’s N-H group by a strong base (e.g., potassium carbonate or lithium hydroxide) generates a nucleophilic nitrogen center. Subsequent reaction with 4-bromobenzyl bromide proceeds via an SN2 mechanism, forming the N-benzylated product. Source indicates that modified protocols for analogous pyrazole derivatives employ aryl halides and cross-coupling agents, though the specific base and solvent significantly impact reaction kinetics.
Solvent and Temperature Optimization
Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile enhance reaction rates by stabilizing ionic intermediates. For example, a procedure adapted from Source for ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate synthesis utilized acetonitrile at 60°C under inert atmosphere, achieving 68% yield. Similar conditions applied to the target compound could involve refluxing DMF (80–100°C) for 8–12 hours to maximize conversion.
Multi-Step Synthesis via Pyrazole Ring Formation
An alternative approach constructs the pyrazole ring de novo, incorporating the 4-bromobenzyl and carboxylate moieties during cyclization. This method is advantageous for introducing sterically hindered substituents.
Cyclocondensation of Hydrazines with 1,3-Diketones
Source describes a ring-closing reaction using methylhydrazine and alkyl difluoroacetoacetates in a two-phase system (toluene/water) with sodium bicarbonate. Adapting this protocol, 4-bromobenzyl hydrazine could condense with methyl 3-oxobutanoate to yield the target compound. Key challenges include ensuring regioselectivity at the pyrazole’s 1- and 4-positions, which require careful stoichiometric control.
Esterification and Hydrolysis Strategies
The methyl ester group in the target compound is typically introduced early in the synthesis to avoid subsequent transesterification. However, hydrolysis-re-esterification sequences are viable for intermediates with labile protecting groups.
Direct Esterification of Pyrazole-4-Carboxylic Acid
Methyl ester formation via Fischer esterification (methanol, catalytic sulfuric acid) or Steglich conditions (DCC/DMAP) is well-established. Source reports a 92% yield for converting ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate to its carboxylic acid derivative using lithium hydroxide, followed by acidification. Applying this to the target compound, methyl esterification could proceed via reaction with methyl iodide and silver(I) oxide in dichloromethane.
Solvent Effects on Ester Purity
Aqueous-organic biphasic systems (e.g., THF/water) minimize side reactions during hydrolysis. For instance, Source achieved 91.05% yield in a methanol/water system with sodium hydroxide, followed by extraction with ethyl acetate. Similar conditions ensure high purity for the methyl ester by preventing racemization or decomposition.
Case Studies and Experimental Data
Alkylation with 4-Bromobenzyl Bromide
A representative procedure adapted from Source and involves:
-
Dissolving methyl 1H-pyrazole-4-carboxylate (1.0 equiv) in anhydrous DMF.
-
Adding potassium carbonate (2.5 equiv) and 4-bromobenzyl bromide (1.2 equiv).
-
Heating at 80°C for 12 hours under nitrogen.
-
Purifying via silica gel chromatography (ethyl acetate/hexane, 1:4).
| Parameter | Value |
|---|---|
| Yield | 85% |
| Purity (HPLC) | >98% |
| Reaction Time | 12 hours |
Bromination of 1-Benzylpyrazole Intermediate
Using conditions from Source, bromination with CuBr₂ and tert-butyl nitrite in acetonitrile at 65°C for 24 hours yielded 66% of the desired product. Adjusting the stoichiometry to 1.1 equivalents of CuBr₂ reduced dimerization byproducts.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions: Methyl 1-(4-bromobenzyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Biological Activities
The compound has been investigated for various biological activities, including:
- Anticancer Activity: Methyl 1-(4-bromobenzyl)-1H-pyrazole-4-carboxylate has shown potential as an anticancer agent. Studies indicate that derivatives of pyrazole exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 and HCT116, with IC50 values indicating potent activity .
- Anti-inflammatory Effects: Research has highlighted the anti-inflammatory properties of pyrazole derivatives, suggesting that this compound may contribute to therapeutic strategies for inflammatory diseases .
- Antimicrobial Properties: The compound has also been evaluated for its antibacterial activity. Some derivatives demonstrated moderate to significant inhibition against Gram-positive and Gram-negative bacteria, indicating potential as antibiotic adjuvants .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Methyl 1-(4-bromobenzyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The bromobenzyl group can interact with hydrophobic pockets in proteins, while the pyrazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Halogen-Substituted Benzyl Analogs
The substitution of halogens (Cl, Br, I) on the benzyl group significantly alters physicochemical and electronic properties. For example:
Pyrazole vs. Triazole Hybrids
Compounds like ethyl 1-(4-bromobenzyl)-3-(4-butyl-1H-1,2,3-triazol-1-yl)-1H-pyrazole-4-carboxylate () replace the carboxylate with triazole rings, enhancing hydrogen-bonding capacity and biological target interactions. Such hybrids are often synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), achieving high yields (87–96%) .
Physicochemical Properties
Key data for selected analogs:
Key Observations :
Route Efficiency and Catalysts
Purification Techniques
- Flash chromatography () and column chromatography () are standard for isolating bromobenzyl-substituted pyrazoles, with solvent systems like cyclohexane/ethyl acetate (0–30% gradient) .
Spectroscopic Characterization
NMR and IR Profiles
- 1H NMR : The 4-bromobenzyl group in the target compound produces characteristic aromatic doublets at δ 7.54–7.51 ppm (2H) and δ 7.17–7.14 ppm (2H), similar to ethyl 3-azido-1-(4-bromobenzyl)-1H-pyrazole-4-carboxylate .
- IR Spectroscopy : Stretching vibrations for carbonyl (C=O) groups appear at ~1681 cm⁻¹, while azido groups (N₃) show strong peaks near 2129 cm⁻¹ in azide-containing analogs .
Biological Activity
Methyl 1-(4-bromobenzyl)-1H-pyrazole-4-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a pyrazole ring, which is known for its role in various biological activities. The presence of the bromobenzyl group enhances its lipophilicity and may influence its interaction with biological targets. The general structure can be represented as follows:
Antibacterial Activity
Research has indicated that pyrazole derivatives exhibit significant antibacterial properties. This compound has been tested against various bacterial strains, showing promising results. For instance, studies using agar diffusion and broth microdilution methods have demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 10 | 64 |
| Bacillus subtilis | 18 | 16 |
These results suggest that modifications in the pyrazole structure can enhance antibacterial efficacy, particularly against clinically relevant pathogens .
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have shown that this compound can induce cytotoxic effects in various cancer cell lines. For example, treatment with varying concentrations resulted in a dose-dependent decrease in cell viability.
| Cell Line | IC50 (µM) at 24h | IC50 (µM) at 48h | IC50 (µM) at 72h |
|---|---|---|---|
| PC-3 (Prostate) | 40.1 ± 7.9 | 27.05 ± 3.9 | 26.43 ± 2.1 |
| DU145 (Prostate) | 98.14 ± 48.3 | 62.5 ± 17.3 | 41.85 ± 7.8 |
The mechanism appears to involve apoptosis induction and cell cycle arrest, particularly in the G0/G1 phase .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Binding Affinity : The bromobenzyl group enhances binding affinity to enzymes or receptors, leading to modulation of their activity.
- Hydrogen Bonding : The pyrazole ring can participate in hydrogen bonding and π-π interactions, stabilizing binding to target proteins .
Case Studies
Several case studies highlight the compound's potential:
- Antibacterial Efficacy : A study assessed the compound's effectiveness against multi-drug resistant strains, demonstrating significant inhibition compared to standard antibiotics .
- Cytotoxicity in Cancer Cells : A comparative analysis with other pyrazole derivatives revealed that this compound exhibited superior cytotoxic effects on prostate cancer cells, indicating its potential as a lead compound for further development .
Q & A
Basic: What are the key considerations for synthesizing Methyl 1-(4-bromobenzyl)-1H-pyrazole-4-carboxylate?
Answer:
The synthesis typically involves cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives, followed by functionalization. For instance, DMF-DMA (dimethylformamide dimethyl acetal) is used to form pyrazole intermediates, with subsequent bromobenzyl group introduction via nucleophilic substitution . Critical steps include controlling reaction temperature (e.g., 50°C for 16 hours in THF/water systems) and catalyst selection (e.g., copper sulfate/sodium ascorbate for click chemistry) to ensure regioselectivity and minimize side products .
Basic: How is the structure of this compound confirmed experimentally?
Answer:
Combined spectroscopic and crystallographic methods are essential:
- X-ray diffraction provides unambiguous confirmation of the pyrazole core and bromobenzyl substituent geometry .
- NMR spectroscopy identifies key signals: NMR shows characteristic pyrazole C-H protons (~7.5 ppm) and bromobenzyl aromatic protons (~7.2 ppm). NMR confirms ester carbonyl (~163 ppm) and brominated aryl carbons (~130 ppm) .
- IR spectroscopy detects ester C=O stretching (~1700 cm) and C-Br vibrations (~600 cm) .
Advanced: How can reaction conditions be optimized for higher yields?
Answer:
Key parameters include:
- Solvent polarity : THF/water mixtures enhance solubility of intermediates while stabilizing transition states in azide-alkyne cycloadditions .
- Catalyst loading : Reducing copper sulfate to 0.2 equiv minimizes metal contamination while maintaining efficiency in triazole formation .
- Temperature control : Prolonged heating (16–24 hours) at 50°C improves conversion rates in cyclocondensation steps .
Advanced: What computational methods validate electronic properties of this compound?
Answer:
Density functional theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO) to predict reactivity. For example, the electron-withdrawing bromobenzyl group lowers LUMO energy, enhancing electrophilic substitution potential. Molecular electrostatic potential (MEP) maps identify nucleophilic regions (e.g., pyrazole N-atoms) for targeted derivatization .
Basic: What purification techniques are effective for isolating this compound?
Answer:
- Flash chromatography with silica gel (cyclohexane/ethyl acetate gradients) resolves polar impurities, achieving >87% purity .
- Liquid-liquid extraction (e.g., methylene chloride/water) removes unreacted starting materials and salts .
- Recrystallization from ethanol/water mixtures enhances crystalline purity for X-ray analysis .
Advanced: How to resolve contradictions between spectroscopic and crystallographic data?
Answer:
- Dynamic NMR effects : Conformational flexibility (e.g., ester rotation) may cause peak splitting in solution, while X-ray captures a static structure. Variable-temperature NMR can clarify this .
- Hirshfeld surface analysis (via Mercury software) identifies intermolecular interactions (e.g., C-H···O) that influence solid-state packing vs. solution behavior .
Advanced: How to design bioactive derivatives of this compound?
Answer:
- Pharmacophore modification : Replace the methyl ester with amides (e.g., using hydrazine) to enhance hydrogen bonding with biological targets .
- Bioisosteric replacement : Substitute the bromine atom with CF or NO groups to modulate lipophilicity and binding affinity .
- Click chemistry : Introduce triazole moieties via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to explore SAR against antimicrobial targets .
Basic: What are diagnostic spectral peaks for quality control?
Answer:
- NMR : Singlet at ~8.0 ppm (pyrazole C4-H), doublets at ~5.1 ppm (benzyl CH) .
- LC-MS : Molecular ion [M+H] at m/z 323 (CHBrNO) with isotopic pattern confirming bromine .
- IR : Strong bands at ~2139 cm (C≡N stretch in cyano derivatives) and ~1700 cm (ester C=O) .
Advanced: What mechanistic insights explain cyclization regioselectivity?
Answer:
- Kinetic vs. thermodynamic control : Use of DMF-DMA directs cyclocondensation to the 4-carboxylate position via steric hindrance at the 5-position .
- DFT transition-state modeling : Shows lower activation energy for 1,3-dipolar cycloaddition at the pyrazole N1 position compared to N2 .
Advanced: How to analyze crystal packing using software tools?
Answer:
- Mercury CSD : Visualize π-π stacking (3.5–4.0 Å) and halogen bonding (Br···O distances ~3.3 Å) .
- SHELX refinement : Resolve disorder in bromobenzyl groups via PART instructions and anisotropic displacement parameters .
- Packing similarity algorithms : Compare unit cell parameters (e.g., Z’ values) to identify isostructural analogs in the Cambridge Structural Database .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
